molecular formula C4H11NO B563640 2-Amino-2-methylpropanol-d6 CAS No. 51805-95-9

2-Amino-2-methylpropanol-d6

Cat. No.: B563640
CAS No.: 51805-95-9
M. Wt: 95.175
InChI Key: CBTVGIZVANVGBH-WFGJKAKNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-2-methylpropanol-d6 involves the combination reaction of isobutene, chlorine, and methyl cyanide in specific weight ratios. This reaction produces N-[1-(chloromethyl)propyl] acetyl chloroamine, which undergoes hydrolysis to yield 2-Amino-2-methylpropanol . The reaction conditions include controlled temperatures and the use of specific catalysts to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced reactors and purification systems to achieve high product purity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methylpropanol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, which are useful in different scientific and industrial applications .

Scientific Research Applications

2-Amino-2-methylpropanol-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Amino-2-methylpropanol-d6 involves its interaction with specific molecular targets and pathways. It acts as a buffer and stabilizer in various chemical reactions, influencing the reaction kinetics and product formation. The deuterium atoms in the compound provide unique insights into reaction mechanisms through isotopic labeling .

Properties

IUPAC Name

2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTVGIZVANVGBH-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675589
Record name 2-Amino-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51805-95-9
Record name 2-Amino-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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